7-[(4-methylbenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one

Androgen Receptor Antagonism Prostate Cancer Nuclear Receptor Pharmacology

7-[(4-Methylbenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one (CAS 371929-11-2; MF C₁₈H₁₃F₃O₃; MW 334.3) belongs to the 7-alkoxy-4-trifluoromethylcoumarin (AFC) class, characterized by an electron-withdrawing CF₃ group at C-4 and a 4-methylbenzyl ether at C-7. The AFC scaffold is well-established as a fluorogenic core for cytochrome P450 substrate probes and fluorescent reporter applications.

Molecular Formula C18H13F3O3
Molecular Weight 334.3 g/mol
Cat. No. B5747822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-[(4-methylbenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one
Molecular FormulaC18H13F3O3
Molecular Weight334.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F
InChIInChI=1S/C18H13F3O3/c1-11-2-4-12(5-3-11)10-23-13-6-7-14-15(18(19,20)21)9-17(22)24-16(14)8-13/h2-9H,10H2,1H3
InChIKeyNGCHEQXRYSBMNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile: 7-[(4-Methylbenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one (CAS 371929-11-2) as a Differentiated Coumarin Scaffold


7-[(4-Methylbenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one (CAS 371929-11-2; MF C₁₈H₁₃F₃O₃; MW 334.3) belongs to the 7-alkoxy-4-trifluoromethylcoumarin (AFC) class, characterized by an electron-withdrawing CF₃ group at C-4 and a 4-methylbenzyl ether at C-7 [1]. The AFC scaffold is well-established as a fluorogenic core for cytochrome P450 substrate probes and fluorescent reporter applications [2]. This specific derivative is distinguished from the widely used industry-standard compound 7-benzyloxy-4-trifluoromethylcoumarin (BFC, CAS 220001-53-6) by the presence of a para-methyl substituent on the 7-O-benzyl ring, a single-atom modification that produces quantifiable shifts in androgen receptor (AR) antagonist potency, computed lipophilicity, and potentially CYP isoform substrate selectivity [3]. The compound is commercially available through Sigma-Aldrich (AldrichCPR, R502065) and AKSci (95% purity) for research procurement .

Why 7-[(4-Methylbenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one Cannot Be Interchanged with Generic BFC or Other AFC Analogs


Although multiple 7-alkoxy-4-trifluoromethylcoumarins share the same fluorogenic core and are collectively employed as CYP substrate probes, they are not functionally interchangeable. The 7-O-substituent directly modulates target binding affinity, CYP isoform recognition, and physicochemical properties [1]. BFC (7-benzyloxy) is dual-metabolized by CYP1A2 and CYP3A4, while 7-methoxy-4-trifluoromethylcoumarin (MFC) is reported as CYP2C9-selective—though its selectivity is limited in multi-enzyme systems [2][3]. The para-methyl substitution on the compound reported here introduces steric and electronic perturbations at the 7-O-benzyl position that can shift AR binding affinity by nearly one order of magnitude relative to unsubstituted BFC, and computed lipophilicity by approximately 0.6 logP units [4][5]. Substituting a generic AFC without verifying the specific 7-O-substituent therefore risks obtaining substantially different potency, selectivity, and solubility profiles in the same assay system.

Quantitative Differentiation Evidence: 7-[(4-Methylbenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one vs. Closest Analogs


6.9-Fold Improvement in Androgen Receptor (AR) Antagonism Potency Over Unsubstituted BFC in LNCaP Cells

The target compound demonstrates a 6.9-fold higher AR antagonist potency compared to 7-benzyloxy-4-trifluoromethylcoumarin (BFC) when tested under identical assay conditions. The para-methyl group on the 7-O-benzyl ring is the sole structural difference between the two compounds, making this a near-isosteric comparison that isolates the contribution of the methyl substituent to AR binding [1].

Androgen Receptor Antagonism Prostate Cancer Nuclear Receptor Pharmacology

Computed Lipophilicity Shift (ΔXLogP3 ≈ +0.6) vs. BFC with Implications for Membrane Permeability and Non-Specific Binding

The para-methyl substitution increases computed lipophilicity relative to the unsubstituted benzyl analog. PubChem-computed XLogP3 for the target compound is 4.6, versus a reported LogP of 4.01 for BFC (ChemBase) [1][2]. This ΔLogP of approximately +0.6 units represents a moderate but potentially meaningful shift that may influence passive membrane permeability, non-specific protein binding, and aqueous solubility in biochemical and cell-based assay formats [3].

Lipophilicity ADME Physicochemical Profiling

Differentiated CYP Isoform Substrate Selectivity Profile Inferred from 7-O-Substituent Structure-Activity Relationships Across the AFC Series

The CYP isoform recognition of 7-alkoxy-4-trifluoromethylcoumarins is highly sensitive to the nature of the 7-O-substituent. BFC (7-benzyloxy) is primarily metabolized by CYP1A2 and CYP3A4 [1]. MFC (7-methoxy) is reported as CYP2C9-selective but exhibits significant cross-reactivity with CYP2B6 and CYP1A1 in multi-enzyme systems [2]. The 7-(4-methylbenzyl) substituent, being sterically larger and more lipophilic than both the benzyl and methoxy groups, is expected to alter CYP active-site docking and isoform preference, though direct CYP metabolism data for this specific compound have not yet been reported [3].

Cytochrome P450 CYP3A4 Fluorogenic Substrate Isoform Selectivity

Synthetic Accessibility via Iodine-Catalyzed von Pechmann Condensation Shared Across the AFC Chemical Series

The target compound belongs to the 7-alkoxy-4-trifluoromethylcoumarin series accessible via a molecular iodine-catalyzed von Pechmann condensation between a 3-alkoxyphenol and ethyl 4,4,4-trifluoroacetoacetate [1]. This methodology was demonstrated to produce 7-hydroxy-4-trifluoromethylcoumarin (HFC, the key intermediate) in 99% yield and multiple AFC derivatives in good yield and high purity using an inexpensive, operationally simple protocol [2]. The 4-methylbenzyl ether is installed via O-alkylation of HFC with 4-methylbenzyl bromide or chloride .

Coumarin Synthesis von Pechmann Reaction Molecular Iodine Catalysis Fluorophore Chemistry

Recommended Research and Procurement Application Scenarios for 7-[(4-Methylbenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one


Androgen Receptor (AR) Antagonist Screening and SAR Expansion in Prostate Cancer Drug Discovery

The 6.9-fold improvement in AR transcriptional activity inhibition (IC50 = 170 nM) over unsubstituted BFC (IC50 = 1,180 nM), demonstrated in LNCaP-ARR2PB-eGFP reporter cells, positions this compound as a differentiated starting point for AR antagonist SAR exploration [1]. Research groups engaged in prostate cancer nuclear receptor pharmacology can procure this compound to probe the contribution of para-substitution on the 7-O-benzyl ring to AR ligand-binding domain interactions, using BFC as an internal benchmark control.

Orthogonal CYP Isoform Probe Development for Multi-P450 Fluorogenic Substrate Panels

The structurally distinct 7-(4-methylbenzyl) substituent is anticipated to confer a CYP isoform selectivity profile that differs from both BFC (dual CYP1A2/CYP3A4 substrate) and MFC (CYP2C9-preferring but with significant cross-reactivity to CYP2B6/CYP1A1) [1][2]. Laboratories developing high-throughput fluorometric CYP inhibition screening panels should consider this compound as a candidate orthogonal probe, pending experimental determination of its isoform selectivity profile by cDNA-expressed CYP panel screening.

Physicochemical Property Benchmarking in Coumarin-Based Probe Design

The +0.6 logP shift (XLogP3 = 4.6 vs. 4.01 for BFC) provides a controlled chemical system for studying how incremental lipophilicity changes within a single chemical series affect membrane permeability, non-specific binding, and aqueous solubility in cell-based assay formats [1][2]. This makes the compound useful as a matched-pair comparator to BFC in ADME property profiling studies within academic and industrial medicinal chemistry groups.

Chemical Biology Tool for AR-Dependent Transcriptional Reporter Assays

The validated AR antagonism activity in the ARR2PB-eGFP LNCaP reporter system, combined with commercial availability from Sigma-Aldrich (AldrichCPR R502065) and AKSci, makes this compound a readily procurable chemical biology tool for academic laboratories studying AR-mediated transcriptional regulation [1][2]. Researchers can use BFC as a structurally matched less-active control to benchmark target engagement specificity.

Quote Request

Request a Quote for 7-[(4-methylbenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.